Norcypro-udca

Description

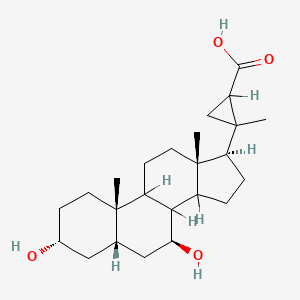

Structure

2D Structure

3D Structure

Properties

CAS No. |

95498-96-7 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-[(3R,5S,7S,10S,13S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C24H38O4/c1-22-8-6-14(25)10-13(22)11-18(26)20-15-4-5-19(23(15,2)9-7-16(20)22)24(3)12-17(24)21(27)28/h13-20,25-26H,4-12H2,1-3H3,(H,27,28)/t13-,14+,15?,16?,17?,18-,19-,20?,22-,23-,24?/m0/s1 |

InChI Key |

WLGCTZBTSBEUDJ-DTDARERJSA-N |

SMILES |

CC12CCC3C(C1CCC2C4(CC4C(=O)O)C)C(CC5C3(CCC(C5)O)C)O |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2C4(CC4C(=O)O)C)[C@H](C[C@H]5[C@@]3(CC[C@H](C5)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2C4(CC4C(=O)O)C)C(CC5C3(CCC(C5)O)C)O |

Synonyms |

3,7-dihydroxy-20,22-methylenecholan-23-oic acid norcypro-UDCA |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Norcypro Udca

Synthetic Routes for Ursodeoxycholic Acid Precursors

The production of UDCA, the foundational molecule for norcypro-udca, can be achieved through both traditional chemical synthesis and more modern chemoenzymatic and biocatalytic methods. These approaches often start from readily available and inexpensive bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). frontiersin.orgbeilstein-journals.org

| Starting Material | Key Reactions | Reagents | Overall Yield | Reference |

| Cholic Acid (CA) | Oxidation, Reduction, Wolff-Kishner Reduction | CrO3, Hydrazine, Pyridine | ~30% | frontiersin.orgbeilstein-journals.org |

| Cholic Acid (CA) | Circumvention of protection/deprotection | o-iodobenzoic acid, hydrazine, sodium metal, n-propanol | 53% | nih.gov |

| Cholic Acid (CA) | Multi-step synthesis with optimized elimination | Not specified in detail | 65% | nih.gov |

Chemoenzymatic and Biocatalytic Approaches

To overcome the limitations of purely chemical synthesis, chemoenzymatic and biocatalytic routes have been developed, offering greener, more efficient, and safer alternatives. nih.gov These methods utilize the high selectivity of enzymes, specifically hydroxysteroid dehydrogenases (HSDHs), to perform key transformations. magtech.com.cnresearchgate.net

The synthesis of UDCA from CDCA is a prominent example. This process involves two key enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). frontiersin.orgnih.gov 7α-HSDH first oxidizes CDCA to 7-ketolithocholic acid (7-KLCA), which is then reduced by 7β-HSDH to form UDCA. frontiersin.orgnih.gov This enzymatic epimerization can achieve high conversion rates. sci-hub.se

When starting from cholic acid, chemoenzymatic routes combine enzymatic reactions with chemical steps. For instance, CA can be enzymatically oxidized to 7,12-dioxo-LCA, followed by a chemical dehydroxylation (e.g., Wolff-Kishner reduction) to produce lithocholic acid (LCA). beilstein-journals.org LCA can then be converted to UDCA via 7β-hydroxylation. beilstein-journals.org Whole-cell biocatalysts, often using engineered Escherichia coli, have also been developed to produce UDCA precursors. magtech.com.cnnih.gov These systems can be designed to include cofactor regeneration, making the process more economically viable. nih.govfrontiersin.org For example, a whole-cell biocatalyst was able to convert 50 mM of dehydrocholic acid directly to 12-keto-ursodeoxycholic acid. nih.gov Large-scale production using engineered enzymes has achieved up to a 90% yield of UDCA from CDCA. sci-hub.se

| Starting Material | Approach | Key Enzymes/Reactions | Product | Yield/Conversion | Reference |

| Chenodeoxycholic Acid (CDCA) | Free enzyme catalysis | 7α-HSDH, 7β-HSDH | Ursodeoxycholic Acid (UDCA) | Up to 90% yield | sci-hub.se |

| Cholic Acid (CA) | Chemoenzymatic | 7α-HSDH, 12α-HSDH, Wolff-Kishner reduction, 7β-hydroxylation | Ursodeoxycholic Acid (UDCA) | N/A | beilstein-journals.org |

| Dehydrocholic Acid | Whole-cell biocatalysis | 3α-HSDH, 7β-HSDH, Formate dehydrogenase | 12-keto-ursodeoxycholic acid | Complete conversion of 72 mM substrate | nih.gov |

| Chenodeoxycholic Acid (CDCA) | Whole-cell biocatalysis | 7α-HSDH, 7β-HSDH | Ursodeoxycholic Acid (UDCA) | 99% conversion with 100 mM substrate | frontiersin.org |

Targeted Chemical Modifications for this compound Synthesis

Once UDCA is synthesized, further chemical modifications are necessary to produce this compound. This primarily involves shortening the side chain of the bile acid.

Side-Chain Shortening Methodologies to Obtain 24-nor Homologues

The creation of 24-nor homologues, such as nor-ursodeoxycholic acid (nor-UDCA), involves the removal of one carbon atom from the side chain of the parent bile acid. nih.gov A more efficient alternative to the classic Barbier-Wieland degradation is a "second order" Beckmann rearrangement. nih.govresearchgate.net This method involves treating formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid to yield 24-nor-23-nitriles. nih.govresearchgate.net These nitriles can then be hydrolyzed under alkaline conditions to produce the corresponding nor-bile acids in high yields. nih.govresearchgate.net This procedure has been successfully applied to synthesize nor-UDCA. nih.govresearchgate.net

Other strategies for side-chain degradation include photochemical decarboxylation, lead/copper-mediated oxidative decarboxylation, and the Barbier-Wieland degradation, though these can have limitations. durham.ac.uk

| Method | Description | Starting Material | Key Reagents | Product | Reference |

| Beckmann Rearrangement | "Second order" rearrangement of formylated bile acids | Formylated UDCA | Sodium nitrite, trifluoroacetic anhydride, trifluoroacetic acid | 24-nor-23-nitrile-UDCA | nih.govresearchgate.net |

| Alkaline Hydrolysis | Hydrolysis of the nitrile to a carboxylic acid | 24-nor-23-nitrile-UDCA | Alkaline solution | nor-UDCA | nih.govresearchgate.net |

Derivatization Techniques for Analogues and Prodrugs

Further derivatization of UDCA and its analogues can be performed to create prodrugs or other modified compounds with potentially enhanced properties. nih.gov Prodrug strategies often involve masking functional groups to improve bioavailability or stability. nih.gov For example, the hydroxyl groups of UDCA can be esterified. mdpi.com The carboxylic acid group can also be a site for modification, such as conjugation with other molecules. mdpi.com

For instance, UDCA has been derivatized by creating conjugates with molecules like geraniol (B1671447) to form a GER-UDCA prodrug, which can be hydrolyzed by esterases. nih.gov Another approach involves the enzymatic synthesis of acetoacetate-UDCA hybrids, which can serve as scaffolds for further chemical modifications. mdpi.com The hydroxyl groups of UDCA can be protected, for example with a t-butyldimethylsilyl group, to allow for selective reactions at other positions. google.com Such derivatizations are crucial for developing new therapeutic agents based on the bile acid scaffold. nih.gov

Optimization of Synthetic Pathways for Research-Scale Production

Optimizing the synthetic pathways for the research-scale production of this compound and related compounds is crucial for enabling further investigation. This involves improving reaction conditions, developing scalable processes, and ensuring the purity of the final product.

For the synthesis of UDCA precursors, the use of flow reactors is a promising development. beilstein-journals.org Flow chemistry can lead to shorter reaction times, lower costs, and improved safety and sustainability. researchgate.net For example, a continuous flow process for the catalytic hydrogenation of 7-oxo-lithocholic acid to UDCA has been developed, which is safer and more convenient than traditional alkali metal reduction methods. researchgate.net

In the synthesis of plant-derived UDCA intermediates, systematic investigation of scale-up effects and impurity control has led to optimized reaction protocols. mdpi.comnih.gov For instance, modifying the feeding protocol in a Horner-Wadsworth-Emmons reaction increased the yield from 79.1% to 90.8% and improved selectivity. mdpi.com

For the final nor-UDCA product, purification and crystallization are critical steps. It has been found that purification and recrystallization of the potassium salt of nor-UDCA, followed by precipitation of the free acid, can yield a physically pure and thermodynamically stable crystalline form. google.com This is important for producing a consistent and high-quality compound for research and potential pharmaceutical applications. google.com

Preclinical Pharmacological and Biological Investigations of Norcypro Udca

Molecular and Cellular Mechanisms of Action

Modulation of Bile Flow and Biliary Bicarbonate Secretion

Norcypro-udca and its analogue norUDCA demonstrate significant effects on the volume and composition of bile. Early studies in rats showed that this compound is efficiently taken up by the liver and secreted into the bile, where it stimulates the flow of bile and the secretion of bile acids and phospholipids. nih.gov

Research on the closely related compound norUDCA has further elucidated this mechanism, identifying it as a potent choleretic agent that induces a bicarbonate-rich hypercholeresis. nih.gov This action is primarily attributed to its ability to undergo cholehepatic shunting—a process where the bile acid is absorbed by cholangiocytes (the epithelial cells lining the bile ducts), shunted back to hepatocytes, and re-secreted. This cycling at the ductular level stimulates the secretion of bicarbonate (HCO3-), which alkalinizes and dilutes the bile. nih.gov

The table below summarizes findings from a study on norUDCA-fed mice, illustrating its potent effect on bile flow and bicarbonate secretion.

| Parameter | Control (Chow-fed) | norUDCA-fed | Fold Change |

| Bile Flow Rate | ~5 µL/min/100g | ~25-30 µL/min/100g | 5 to 6-fold increase |

| Biliary Bicarbonate Concentration | ~25 mM | ~50 mM | 2-fold increase |

| Biliary Bicarbonate Output | ~0.125 µmol/min/100g | >1.25 µmol/min/100g | >10-fold increase |

| Data derived from studies on wild-type mice fed a norUDCA-supplemented diet. |

The secretion of bicarbonate by cholangiocytes is closely linked to the activity of anion channels. While direct studies on this compound are not available, research on its parent compound, UDCA, and its taurine (B1682933) conjugate, TUDCA, has shown they can stimulate chloride (Cl⁻) secretion through the activation of the transmembrane member 16A (TMEM16A), a calcium-activated chloride channel. mdpi.com This channel is crucial for anion efflux in biliary epithelia. mdpi.com The activation of TMEM16A facilitates the secretion of Cl⁻ into the bile duct lumen, which is then exchanged for bicarbonate via the anion exchanger 2 (AE2), contributing to the "bicarbonate umbrella" that protects cholangiocytes from toxic bile acids. xiahepublishing.com This mechanism is established for UDCA, but its specific role in the action of this compound or norUDCA has yet to be directly confirmed.

A key therapeutic mechanism of UDCA and its analogues is the alteration of the bile acid pool's composition, shifting it towards a more hydrophilic (water-soluble) and less cytotoxic state. researchgate.netnih.gov Hydrophobic bile acids can damage cell membranes, whereas hydrophilic ones like UDCA are cytoprotective. nih.govitaljmed.org By enriching the bile acid pool, these compounds displace more toxic, hydrophobic bile acids. researchgate.netdrugbank.com NorUDCA contributes to a more hydrophilic environment, which is less damaging to hepatocytes and cholangiocytes and reduces the toxic accumulation of other bile acids. nih.gov This shift in the hydrophobicity index is a central element of its protective effect in cholestatic conditions. drugbank.comjgld.ro

The regulation of bile acid levels is managed by a network of transport proteins in the liver, intestine, and kidneys. Studies have shown that UDCA can stimulate the expression of key canalicular transporters involved in bile formation, such as the bile salt export pump (Bsep) and the multidrug resistance-associated protein 2 (Mrp2). jgld.ronih.gov Research specifically on norUDCA found that it induces the hepatic expression of certain transporter genes, notably the organic anion transporting polypeptide 1a4 (Oatp1a4), while its choleretic effects were found to be independent of the apical sodium-dependent bile acid transporter (Asbt) and the organic solute transporter-alpha (Ostα). researchgate.net This indicates that nor-bile acids can modulate specific pathways of bile acid transport to enhance excretion and detoxification, contributing to the maintenance of bile acid homeostasis. nih.gov

Induction of Biliary Hydrophilicity

Regulation of Autophagy Pathways

Autophagy is a fundamental cellular process for degrading and recycling cellular components, which plays a critical role in maintaining cellular homeostasis. Dysregulation of autophagy is implicated in various liver diseases. mdpi.com

Preclinical studies have identified that norUDCA is a potent inducer of autophagy. nih.govnih.gov The mechanism for this induction is the activation of the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1) signaling axis. mdpi.complos.org

NorUDCA activates AMPK, a central regulator of cellular energy status. Activated AMPK then directly phosphorylates ULK1, a key initiator of autophagy, at several activating sites. nih.govplos.org Simultaneously, AMPK activation leads to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a major negative regulator of autophagy. nih.gov This dual action—direct activation of ULK1 and inhibition of its repressor mTOR—robustly initiates the autophagic process. mdpi.comnih.gov This pathway has been shown to be crucial for the therapeutic effects of norUDCA in models of alpha-1-antitrypsin deficiency, where it promotes the degradation of mutant protein aggregates. nih.govnih.gov

The table below details the specific phosphorylation events in the AMPK/ULK1 axis modulated by norUDCA in HTOZ cells.

| Protein | Phosphorylation Site | Effect of norUDCA | Function of Phosphorylation |

| ULK1 | Ser317 | Increased Phosphorylation | Activation |

| ULK1 | Ser555 | Increased Phosphorylation | Activation |

| ULK1 | Ser777 | Increased Phosphorylation | Activation |

| ULK1 | Ser757 | Decreased Phosphorylation | Inhibition of mTOR-mediated suppression |

| Data derived from Western blotting analysis in HTOZ cells treated with norUDCA. nih.govplos.org |

Promotion of Misfolded Protein Degradation (e.g., α1ATZ)

This compound, also known as 24-norursodeoxycholic acid (norUDCA), has demonstrated significant potential in addressing the accumulation of misfolded proteins, a hallmark of certain genetic diseases. nih.govscientificarchives.com A prime example is its effect on the alpha-1 antitrypsin mutant Z (α1ATZ) protein. nih.gov Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder where the Z mutation leads to the misfolding of the α1AT protein. nih.gov This misfolded protein is retained within the endoplasmic reticulum (ER) of liver cells, leading to cellular damage. nih.gov

Research indicates that this compound promotes the degradation of the insoluble, aggregated form of α1ATZ by inducing autophagy. nih.govscientificarchives.com Autophagy is a cellular process responsible for the disposal of damaged organelles and protein aggregates. scientificarchives.com Studies have shown that this compound activates the autophagic pathway through the AMPK/ULK1 signaling cascade, thereby enhancing the clearance of α1ATZ from liver cells. nih.gov This was observed in a mouse model of α1AT deficiency liver disease, where this compound treatment was associated with increased autophagy and a reduction in the accumulation of α1ATZ. nih.gov

The degradation of misfolded proteins like α1ATZ is a crucial therapeutic target, as their accumulation can lead to chronic liver injury, fibrosis, and even hepatocellular carcinoma. nih.gov While the proteasome is primarily responsible for clearing soluble α1ATZ, autophagy handles the insoluble aggregates. scientificarchives.com this compound's ability to specifically enhance the autophagic degradation of these harmful protein aggregates highlights its therapeutic potential for AATD-related liver disease. nih.govscientificarchives.com

Table 1: Effect of this compound on Misfolded Protein Degradation

| Compound | Mechanism | Target Protein | Key Findings |

|---|---|---|---|

| This compound | Induces autophagy via AMPK/ULK1 pathway | α1-antitrypsin mutant Z (α1ATZ) | Promotes degradation of insoluble α1ATZ aggregates. nih.gov |

Immunomodulatory Effects on Inflammatory Pathways

This compound exhibits significant immunomodulatory properties by influencing various inflammatory pathways, particularly those involving T helper 17 (TH17) cells and regulatory T cells (Tregs). biorxiv.orgresearchgate.netnih.gov

This compound has been shown to suppress the function and pathogenic nature of TH17 cells. biorxiv.orgnih.gov These cells are key drivers of inflammation in various immune-mediated diseases. biorxiv.org Research demonstrates that this compound can mitigate intestinal immunopathology mediated by TH17 cells. researchgate.netnih.gov It achieves this by restraining the effector function of pathogenic TH17 (pTH17) cells. nih.gov In mouse models of intestinal inflammation, this compound treatment led to a reduction in TH17 cell-driven inflammation. biorxiv.orgnih.gov

In addition to suppressing TH17 cells, this compound actively promotes the differentiation and increases the population of Tregs. biorxiv.orgnih.gov Tregs are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. Studies have shown that this compound enriches the population of FOXP3+ Tregs in both the liver and intestinal tissues. biorxiv.orgresearchgate.net This effect is critical for its anti-inflammatory action, as the induction of Tregs is essential for mitigating the pathogenicity of TH17 cells. nih.gov

The immunomodulatory effects of this compound are mechanistically linked to its ability to attenuate the glutamine-mTORC1-glycolysis signaling axis in immune cells. researchgate.netnih.gov The mTORC1 pathway is a central regulator of cell metabolism and growth and plays a crucial role in the differentiation of TH17 cells by promoting glutamine metabolism. imrpress.comnih.govnih.gov By restricting glutaminolysis in developing TH17 cells, this compound suppresses the activation of mTORC1, which is dependent on α-Ketoglutarate, a product of glutamine metabolism. researchgate.net This suppression of mTORC1 signaling, in turn, inhibits glycolysis and enhances the expression of FOXP3, the master regulator of Treg differentiation. researchgate.net This mechanism effectively counteracts the TH17/Treg imbalance. biorxiv.orgresearchgate.net These findings have been confirmed in circulating CD4+ T-cells from patients with primary sclerosing cholangitis (PSC) and inflammatory bowel disease (IBD). biorxiv.orgresearchgate.net

Table 2: Immunomodulatory Effects of this compound

| Effect | Target Cell/Pathway | Mechanism |

|---|---|---|

| Suppression of TH17 function | TH17 cells | Restrains effector function. nih.gov |

| Promotion of Treg differentiation | Regulatory T cells (Tregs) | Enriches FOXP3+ Treg population. biorxiv.orgresearchgate.net |

| Attenuation of signaling pathway | Glutamine-mTORC1-Glycolysis | Restricts glutaminolysis, suppressing mTORC1 activation. researchgate.net |

| Modulation of APC activity | Macrophages, Dendritic cells | Affects MHC class II surface expression, repressing antigen presentation. nih.gov |

Attenuation of Glutamine-mTORC1-Glycolysis Signaling in Immune Cells

Anti-fibrotic Mechanisms in Hepatic Stellate Cells and Cholangiocytes

This compound has demonstrated significant anti-fibrotic effects in the liver, targeting key cell types involved in the fibrogenic process, namely hepatic stellate cells (HSCs) and cholangiocytes. nih.govresearchgate.net Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function. dupuytrens.org

In a mouse model of cholestatic liver injury and biliary fibrosis, this compound showed superior anti-inflammatory, anti-fibrotic, and anti-proliferative effects compared to its parent compound, ursodeoxycholic acid (UDCA). researchgate.net Studies in a murine model of hepatic schistosomiasis also revealed that while both UDCA and this compound reduced liver inflammation, only this compound significantly decreased the size of hepatic granulomas and TH2-mediated hepatic fibrosis. nih.gov

The anti-fibrotic action of this compound is supported by several key observations. Treatment with this compound leads to a reduction in alpha-smooth muscle actin (α-SMA) positive cells, which are markers of activated HSCs, the primary collagen-producing cells in the liver. nih.govresearchgate.net This is accompanied by a decrease in hepatic hydroxyproline (B1673980) content, a biochemical marker for the quantification of liver fibrosis. nih.govresearchgate.net Furthermore, this compound treatment has been shown to significantly reduce serum levels of the pro-fibrotic TH2 cytokines IL-13 and IL-4. researchgate.net These findings indicate that this compound exerts its anti-fibrotic effects by inhibiting the activation of HSCs and modulating the inflammatory response that drives fibrosis. nih.govresearchgate.net

Table 3: Anti-fibrotic Mechanisms of this compound

| Finding | Model | Effect |

|---|---|---|

| Reduced hepatic fibrosis | Murine model of hepatic schistosomiasis | Decreased size of hepatic granulomas and TH2-mediated fibrosis. nih.gov |

| Reduced α-SMA positive cells | Murine model of hepatic schistosomiasis | Indicates inhibition of hepatic stellate cell activation. nih.govresearchgate.net |

| Reduced hepatic hydroxyproline | Murine model of hepatic schistosomiasis | Biochemical evidence of reduced collagen deposition. nih.govresearchgate.net |

| Reduced pro-fibrotic cytokines | Murine model of hepatic schistosomiasis | Significant reduction in serum IL-13 and IL-4 levels. researchgate.net |

Effects on Metabolic Pathways and Hepatic Lipogenesis (Preclinical)

Preclinical investigations suggest that this compound, a side-chain-shortened derivative of ursodeoxycholic acid (UDCA), has notable effects on hepatic metabolic pathways, particularly those related to lipid metabolism. nih.gov In mouse models of chronic cholestatic liver injury, this compound administration has been shown to mediate alterations in lipid metabolism, which in turn influences inflammation, fibrosis, and proliferation. biorxiv.org The compound is believed to counteract steatosis, which is the abnormal retention of lipids within a cell. nih.gov

While direct studies on this compound and hepatic lipogenesis are specific, the mechanisms of its parent compound, UDCA, may offer some insights. UDCA has been shown to inhibit hepatic lipogenesis mediated by the liver X receptor α (LXRα). nih.gov It achieves this by inducing the nuclear corepressor SMILE (small heterodimer partner interacting leucine (B10760876) zipper protein), which in turn represses the transcriptional activity of LXRα on lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov This leads to a downstream reduction in the expression of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), key enzymes in fat synthesis. nih.gov Given that this compound shares a structural relationship with UDCA, it is plausible that it may exert similar inhibitory effects on hepatic lipogenesis, although further direct research is required to confirm this.

Interactions with Nuclear Receptors and G-Protein Coupled Receptors (e.g., FXR, GPBAR1)

This compound's therapeutic actions are partly mediated through its interactions with key receptors involved in bile acid signaling and metabolism. While its parent compound, UDCA, is considered a weak agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and a weak antagonist or neutral ligand for the farnesoid X receptor (FXR), the specific interactions of this compound continue to be an area of active investigation. frontiersin.orgnih.gov

Bile acids are known to be signaling molecules that activate a range of nuclear and cell surface receptors. nih.gov FXR is a primary nuclear receptor for bile acids, playing a crucial role in regulating bile acid, lipid, and glucose homeostasis. frontiersin.orgresearchgate.net GPBAR1, on the other hand, is a cell surface receptor that, when activated by secondary bile acids, modulates various homeostatic functions. oncotarget.com

In a mouse model of non-alcoholic steatohepatitis (NASH), treatment with UDCA, which is structurally related to this compound, was shown to activate GPBAR1 and reset both liver and intestinal FXR signaling. nih.gov This suggests a complex interplay between these two receptor pathways. Given that this compound demonstrates distinct and often more potent therapeutic effects than UDCA in preclinical models of cholestasis, it is likely that its interactions with FXR and GPBAR1 are also distinct, contributing to its unique pharmacological profile. biorxiv.org However, detailed studies characterizing the binding affinity and functional activity of this compound at these receptors are needed for a complete understanding.

Influence on Mitochondrial Function and Bioenergetics in Experimental Systems (Extrapolated from UDCA research)

While direct studies on this compound's influence on mitochondrial function are limited, extensive research on its parent compound, ursodeoxycholic acid (UDCA), provides a basis for extrapolation. Mitochondria are central to cellular bioenergetics and are often implicated in the pathophysiology of liver diseases. nih.gov

UDCA has demonstrated protective effects on mitochondrial function in various experimental models. It has been shown to mitigate oxidative stress and improve cellular bioenergetics by enhancing mitochondrial function and biogenesis. ontosight.ai In the context of cholestasis, where toxic bile acids can induce mitochondrial dysfunction, UDCA has been found to counteract these detrimental effects. oup.comoup.com For instance, UDCA can inhibit the mitochondrial membrane permeability transition, a key event in apoptosis, and prevent the release of cytochrome c. oup.com

Furthermore, in models of Parkinson's disease, UDCA has been shown to rescue mitochondrial function. nih.govscienceofparkinsons.com In vitro studies using cells from Parkinson's disease patients with specific gene mutations revealed that UDCA could rescue mitochondrial dysfunction. scienceofparkinsons.com Given that this compound has shown lower toxicity compared to UDCA in certain experimental settings, it is plausible that it may also possess beneficial effects on mitochondrial function, potentially with an improved therapeutic window. nih.gov Specifically, in vitro studies have shown that UDCA can induce cellular ATP depletion, whereas this compound is significantly less toxic in this regard. nih.gov This suggests that this compound may have a more favorable profile concerning the preservation of cellular bioenergetics.

Pharmacodynamics and Efficacy Studies in Animal Models

Models of Cholestatic Liver Diseases

This compound has been evaluated in preclinical models of obstructive cholestasis, such as common bile duct ligation (CBDL) and selective bile duct ligation (SBDL) in mice, often in direct comparison to its parent compound, UDCA. nih.gov In these models, which mimic the complete obstruction of bile flow, this compound demonstrated a superior profile in mitigating liver injury compared to UDCA. nih.govnih.gov

In CBDL mice, treatment with this compound resulted in significantly lower liver injury compared to UDCA-treated groups. nih.gov A key finding from these studies is that while both compounds increase biliary pressure due to their choleretic effects, this compound primarily induces bicarbonate-rich bile flow. In contrast, UDCA also increases the concentration of bile acids in the bile, leading to higher toxicity when the biliary system is obstructed. nih.gov

In the SBDL model, where only one bile duct lobe is ligated, UDCA was found to induce bile infarcts in the obstructed lobe, whereas this compound not only did not cause such infarcts but also appeared to ameliorate liver injury. nih.gov These findings highlight a fundamental difference in the therapeutic mechanisms of this compound and UDCA in the context of biliary obstruction. nih.gov

Below is a table summarizing the comparative effects of this compound and UDCA in obstructive cholestasis models.

| Feature | This compound | UDCA | Reference |

| Liver Injury in CBDL | Significantly lower | Higher | nih.gov |

| Bile Infarcts in SBDL | Ameliorated liver injury, no infarcts | Induced bile infarcts | nih.gov |

| Biliary Pressure | Increased | Increased | nih.gov |

| Bile Composition | Bicarbonate-rich choleresis | Increased bile acid concentration | nih.gov |

| In Vitro Toxicity | Less toxic, less ATP depletion | More toxic, induced ATP depletion | nih.gov |

The efficacy of this compound has been extensively studied in genetic mouse models of sclerosing cholangitis, specifically the Abcb4/Mdr2 knockout (KO) mice. biorxiv.orgresearchgate.netnih.gov These mice lack the Mdr2 (multidrug resistance protein 2) gene, the murine homolog of the human ABCB4 gene, and consequently develop a liver pathology that resembles human primary sclerosing cholangitis (PSC). nih.govplos.orgcyagen.com

In Abcb4/Mdr2 KO mice, this compound has been shown to be superior to UDCA in treating sclerosing cholangitis. biorxiv.orgnih.gov Administration of this compound led to marked improvements in liver tests and histology. researchgate.net It significantly reduced the hydroxyproline content, a marker of fibrosis, and decreased the number of infiltrating neutrophils and proliferating liver cells. researchgate.net In stark contrast, UDCA was found to aggravate liver injury and induce bile infarcts in these mice, a detrimental effect attributed to its choleretic action in the presence of biliary strictures. nih.govjci.org

The therapeutic benefits of this compound in this model are attributed to several mechanisms. It undergoes extensive metabolism, which increases the hydrophilicity of the bile acid pool. researchgate.net It also stimulates a bicarbonate-rich bile flow, which helps to flush the injured bile ducts. researchgate.net Furthermore, this compound induces detoxification and elimination pathways for toxic bile acids by upregulating specific enzymes and transport pumps. researchgate.net These multifaceted actions contribute to its anti-inflammatory, anti-fibrotic, and anti-proliferative properties observed in preclinical studies. biorxiv.orgresearchgate.net

The table below summarizes the key findings of this compound treatment in the Abcb4/Mdr2 knockout mouse model.

| Parameter | Effect of this compound | Effect of UDCA | Reference |

| Liver Histology | Markedly improved | No significant effect or worsened | researchgate.net |

| Liver Fibrosis (Hydroxyproline) | Significantly reduced | No significant effect | researchgate.net |

| Inflammation (Neutrophil Infiltration) | Significantly reduced | Less effective | researchgate.net |

| Bile Infarcts | Not observed | Induced | nih.gov |

| Bile Acid Detoxification | Coordinated induction of enzymes and pumps | Much smaller extent of induction | researchgate.net |

Evaluation of Liver Injury Markers and Histopathological Outcomes

Preclinical studies in mouse models of obstructive cholestasis have demonstrated the effects of 24-nor-ursodeoxycholic acid (this compound), often referred to as norUDCA, on liver injury markers and histopathology. In models of common bile duct ligation (CBDL), mice fed with this compound showed significantly lower liver injury compared to those treated with its parent compound, ursodeoxycholic acid (UDCA). nih.govnih.gov Similarly, in a model of selective bile duct ligation (SBDL), this compound was found to ameliorate liver injury, whereas UDCA induced bile infarcts in the ligated lobes. nih.govnih.gov

Histopathological analysis in these obstructive cholestasis models revealed key differences between the two bile acids. Notably, UDCA treatment was associated with the formation of bile infarcts in SBDL mice, an outcome not observed with this compound treatment. nih.govnih.gov These findings highlight distinct effects on liver integrity under conditions of severe biliary obstruction.

| Model | Compound | Key Histopathological and Liver Injury Findings |

| Common Bile Duct Ligation (CBDL) | This compound | Significantly lower liver injury compared to UDCA. nih.govnih.gov |

| UDCA | Associated with more significant liver injury. nih.govnih.gov | |

| Selective Bile Duct Ligation (SBDL) | This compound | Ameliorated liver injury. nih.govnih.gov |

| UDCA | Induced bile infarcts in ligated lobes. nih.govnih.gov |

Models of Metabolic-Dysfunction-Associated Steatotic Liver Disease (MASLD/NAFLD/NASH)

The therapeutic potential of this compound has been investigated in preclinical models of Metabolic-Dysfunction-Associated Steatotic Liver Disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). researchgate.netnih.govnordicbioscience.com MASLD is a chronic condition characterized by fat accumulation in the liver, which can progress to inflammation, fibrosis, and cirrhosis. nordicbioscience.com

In a mouse model of NAFLD/NASH induced by a Western diet, this compound demonstrated protective effects against the development of steatosis (fat accumulation) and fibrosis (scarring). researchgate.netnih.gov Both this compound and its parent compound UDCA were shown to reduce liver lipogenesis, the process of synthesizing fatty acids. nih.gov

Furthermore, both compounds improved insulin (B600854) sensitivity and signaling in adipocytes, evidenced by an increased expression of adiponectin, a hormone that plays a beneficial role in metabolic processes. researchgate.netnih.gov However, in this specific model, neither agent was found to reduce hepatocyte ballooning, a form of liver cell injury. nih.gov Mechanistically, it was noted that this compound had no effect on the bile acid receptors GPBAR1 and FXR, in contrast to UDCA which acts as a weak GPBAR1 agonist. researchgate.netnih.gov

| Model | Compound | Effect on Steatosis | Effect on Fibrosis | Effect on Insulin Sensitivity |

| Western Diet-Induced NAFLD/NASH | This compound | Protected against development. nih.gov | Protected against development. nih.gov | Ameliorated. nih.gov |

| UDCA | Protected against development. nih.gov | Protected against development. nih.gov | Ameliorated. nih.gov |

Models of Immune-Mediated Intestinal Inflammation

This compound has shown significant immunomodulatory effects in the intestine in preclinical models of inflammatory bowel disease (IBD), which is often associated with the liver disease primary sclerosing cholangitis (PSC). news-medical.netsciencedaily.comresearchgate.net Research indicates that this compound inhibits the formation of pro-inflammatory T helper 17 (TH17) cells in the intestine while promoting the generation of anti-inflammatory regulatory T cells (Tregs). news-medical.netsciencedaily.comresearchgate.net

In a CD4+ T cell-driven colitis model mimicking human IBD, this compound attenuated intestinal immunopathology. researchgate.net The mechanism involves counteracting the TH17/Treg imbalance by restricting glutaminolysis in differentiating TH17 cells, which in turn suppresses mTORC1 activation and glycolysis. researchgate.net These effects were observed not only in mouse models but were also confirmed in a humanized mouse model using cells from PSC patients, suggesting potential translatability to human intestinal diseases like ulcerative colitis and Crohn's disease. news-medical.netnih.gov The compound was found to suppress TH17 effector function and enhance the transdifferentiation of TH17 cells into regulatory cell types. nih.gov

| Model | Key Findings | Mechanism of Action |

| Experimental IBD (CD4+ T cell transfer colitis) | Attenuated intestinal immunopathology. researchgate.net | Inhibits pro-inflammatory TH17 cells. news-medical.netsciencedaily.com |

| Promoted anti-inflammatory Treg generation. news-medical.netsciencedaily.comresearchgate.net | Restricts glutaminolysis in TH17 cells, suppressing mTORC1 activation. researchgate.net | |

| Mdr2–/– Mouse Model (PSC) | Enriched Treg populations in the liver and intestine. researchgate.net | Modulates the TH17/Treg balance. researchgate.net |

| Humanized Mouse Model (PSC patient cells) | Confirmed anti-inflammatory effect in human immune cells. news-medical.netnih.gov | Suppresses TH17 effector function. nih.gov |

Models of Parasitic Liver Injury (e.g., Schistosomiasis)

Schistosomiasis, a disease caused by parasitic worms of the genus Schistosoma, leads to significant liver pathology characterized by granuloma formation and fibrosis. nih.govmednexus.org The efficacy of this compound was tested in a murine model of hepatic schistosomiasis caused by S. mansoni. nih.govnih.gov

In this model, this compound demonstrated pronounced anti-inflammatory and anti-fibrotic effects compared to UDCA. nih.govnih.gov While both bile acids reduced the general inflammatory response, only this compound significantly reduced the size of hepatic granulomas and altered their cellular composition. nih.gov Furthermore, this compound treatment led to a significant reduction in TH2-mediated hepatic fibrosis. nih.gov This was evidenced by reduced Sirius Red staining for collagen, decreased alpha-SMA positive cells, and lower hepatic hydroxyproline content. nih.govresearchgate.net In vitro experiments indicated that this compound directly represses the antigen presentation by macrophages and dendritic cells, which subsequently inhibits T-cell activation and proliferation. nih.govnih.gov

| Parameter | This compound Treatment Effect | UDCA Treatment Effect |

| Inflammatory Response | Attenuated. nih.gov | Attenuated. nih.gov |

| Hepatic Granuloma Size | Reduced. nih.gov | No significant change. nih.gov |

| Hepatic Fibrosis | Significantly reduced. nih.govnih.gov | No significant change. nih.gov |

| Antigen Presentation (in vitro) | Directly repressed. nih.govnih.gov | No effect. nih.gov |

| T-cell Activation (in vitro) | Inhibited. nih.govnih.gov | No effect. nih.gov |

In Vitro Efficacy Assessments in Relevant Cell Lines (e.g., HepG2, Bile Duct Epithelial Cells, Primary Human Hepatocytes in non-clinical context)

The effects of this compound have been compared to UDCA in various liver-relevant cell lines to assess cytotoxicity and mechanisms of action outside of a living organism. nih.govnih.gov These in vitro models, including the human hepatoma cell line HepG2, mouse bile duct epithelial cells, and primary human hepatocytes, are standard tools for biotransformation and toxicity studies. psu.edubiorxiv.org

In these cell-based assays, UDCA was found to be significantly more toxic than this compound. nih.govnih.gov UDCA induced cellular ATP depletion and subsequent cell death at much lower concentrations. nih.gov Specifically, in HepG2 cells, UDCA treatment led to significantly increased cellular ATP depletion and cell death compared to this compound. nih.gov Most notably, in primary human hepatocytes, this compound did not affect cell viability at concentrations up to 2000 μM, whereas UDCA significantly reduced viability at a concentration of just 150 μM after one hour of treatment. nih.gov

| Cell Line | This compound Effect | UDCA Effect |

| HepG2 Cells | Less toxic; did not significantly increase ATP depletion or cell death at comparable doses. nih.govnih.gov | Significantly more toxic; induced cellular ATP depletion and cell death. nih.govnih.gov |

| Mouse Bile Duct Epithelial Cells | Less toxic. nih.govnih.gov | Significantly more toxic. nih.govnih.gov |

| Primary Human Hepatocytes | No effect on cell viability up to 2000 μM. nih.gov | Significantly reduced cell viability at 150 μM. nih.govnih.gov |

Preclinical Pharmacokinetics and Metabolism (ADME)

Preclinical pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). porsolt.comsrce.hr In preclinical studies involving rodent models of NAFLD/NASH, this compound was found to be poorly metabolized. nih.gov This characteristic contrasts with its parent compound, UDCA, which is metabolized and promotes a shift toward different bile acid species. nih.gov The resistance of this compound to amidation with taurine or glycine (B1666218) is a key feature that allows it to be reabsorbed by cholangiocytes and undergo a process known as cholehepatic shunting, potentially enhancing its therapeutic function. researchgate.net This stability and metabolic profile distinguish it from other bile acids and contribute to its unique mechanism of action. nih.govresearchgate.net

| Compound | Key ADME Characteristics |

| This compound (norUDCA) | Poorly metabolized in vivo. nih.gov |

| Resistant to N-acyl-amidation with taurine or glycine. researchgate.net | |

| Undergoes cholehepatic shunting. researchgate.net |

Absorption and Distribution Characteristics in Experimental Systems

Preclinical studies indicate that the absorption and distribution of this compound are not predominantly mediated by the major bile acid transporters responsible for the uptake of conventional bile acids. Research using mouse models, including wild-type, Asbt-/-, and Ostα-/-Asbt-/- mice, has demonstrated that transporters such as the apical sodium-dependent bile acid transporter (ASBT), organic solute transporter-α (OSTα), and organic anion transporting polypeptides (OATP1a/1b) are not essential for the absorption or subsequent choleretic (bile-flow stimulating) actions of this compound. jci.orgbiorxiv.org This suggests that these major transporters are not directly involved in its systemic uptake. jci.org

In experimental settings, administration of this compound to mice resulted in increased liver to body weight ratios without causing apparent histological damage in the liver. biorxiv.org The lack of reliance on key bile acid transporters for absorption is a distinguishing feature compared to natural bile acids like UDCA. jci.org

Hepatic Enrichment via Cholehepatic Shunting

A defining characteristic of this compound is its ability to undergo cholehepatic shunting, a process of intrahepatic recycling that leads to its enrichment in the liver. researchgate.net This mechanism is possible because this compound is largely resistant to amidation (conjugation with the amino acids taurine or glycine), a key metabolic step for its parent compound, UDCA. researchgate.netnih.gov

The process of cholehepatic shunting involves the following steps:

Hepatocytes secrete the unconjugated this compound into the bile.

Within the biliary tract, the unconjugated, protonated form of this compound is absorbed by cholangiocytes (the epithelial cells lining the bile ducts). jci.orgbiorxiv.org

This absorption process within the cholangiocytes is believed to generate a bicarbonate ion (HCO3-). jci.orgbiorxiv.org

The compound is then returned to the liver, completing the "shunt" and leading to a significant stimulation of bicarbonate-rich bile flow. researchgate.net

This efficient intrahepatic recycling contributes to the compound's marked therapeutic effects observed in preclinical models, as it directly targets both hepatocytes and cholangiocytes. researchgate.net

Phase I/II Metabolism Pathways (Hydroxylation, Sulfation, Glucuronidation)

In experimental models, this compound undergoes extensive biotransformation through both Phase I and Phase II metabolic pathways. nih.gov These metabolic processes increase the hydrophilicity (water solubility) of the compound, which is a critical step for detoxification and elimination.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups. For this compound, a key Phase I reaction is hydroxylation . nih.gov

Phase II Metabolism: This phase involves conjugation reactions, where an endogenous molecule is attached to the compound. This compound is metabolized through sulfation and glucuronidation . nih.gov

Table 1: Observed Metabolism of this compound in Preclinical Models This table is interactive. You can sort and filter the data.

| Metabolic Phase | Reaction Type | Finding |

|---|---|---|

| Phase I | Hydroxylation | This compound undergoes hydroxylation as part of its biotransformation. nih.gov |

| Phase II | Sulfation | The compound is conjugated with sulfate. nih.gov |

Role of Efflux Pumps (e.g., Mrp3, Mrp4) in Bile Acid Elimination

Preclinical investigations have shown that this compound administration leads to the induction of specific efflux pumps that play a role in eliminating bile acids from liver cells. In mouse models of cholestasis, treatment with this compound resulted in a coordinated induction of the basolateral efflux transporters Mrp3 (multidrug resistance-associated protein 3) and Mrp4 (multidrug resistance-associated protein 4) in hepatocytes. nih.gov

These transporters provide alternative pathways for the removal of bile acids from the liver into the bloodstream, which is particularly important under cholestatic conditions where bile flow is impaired. The induction of Mrp3 and Mrp4 by this compound is considered a key part of its therapeutic mechanism, as it enhances the detoxification and elimination routes for potentially toxic bile acids. nih.gov

Table 2: Efflux Pump Induction by this compound in Mdr2(-/-) Mice This table is interactive. You can sort and filter the data.

| Efflux Pump | Location | Effect of this compound | Implication |

|---|---|---|---|

| Mrp3 | Basolateral Membrane of Hepatocyte | Induced | Provides an alternative escape route for bile acids from the liver. nih.gov |

| Mrp4 | Basolateral Membrane of Hepatocyte | Induced | Facilitates the elimination of bile acids and their conjugates. nih.gov |

Enterohepatic Circulation Differences Compared to UDCA

The enterohepatic circulation of this compound is fundamentally different from that of its parent compound, UDCA. UDCA, after oral administration, is efficiently absorbed, taken up by the liver, and conjugated with glycine or taurine. aasld.org These conjugated forms are secreted into bile and then effectively reabsorbed in the terminal ileum by transporters like ASBT, allowing for efficient recycling between the liver and intestine (enterohepatic circulation). aasld.orgnih.gov

In stark contrast, this compound's structural modification—a shortened side chain—makes it highly resistant to this conjugation (amidation). nih.govsci-hub.se This resistance to forming glycine or taurine conjugates prevents its efficient recognition and reabsorption by the ileal bile acid transporters. jci.orgbiorxiv.org Consequently, this compound largely bypasses the conventional enterohepatic circulation pathway that UDCA utilizes. Instead, it engages in the unique "cholehepatic shunting" described in section 3.3.2. researchgate.netnih.gov This distinction is a primary reason for the different pharmacological profiles and therapeutic actions of the two compounds. biorxiv.orgnih.gov

Comparative Analysis with Ursodeoxycholic Acid Udca in Academic Research

Differential Pharmacological Activities and Efficacy Profiles in Preclinical Models

Preclinical studies across various models of liver disease have consistently demonstrated that norUDCA possesses a superior therapeutic profile compared to UDCA. In some instances, UDCA has been shown to be ineffective or even to exacerbate liver injury, whereas norUDCA provides significant protection. researchgate.netkarger.com

In mouse models of sclerosing cholangitis (Mdr2/Abcb4 knockout mice), norUDCA markedly ameliorates liver injury, reduces biliary fibrosis, and improves liver histology. nih.govkarger.comresearchgate.net It significantly lowers the number of infiltrating neutrophils and proliferating liver cells. nih.gov Conversely, UDCA administered in the same model was found to increase levels of liver enzymes like alanine (B10760859) transaminase and alkaline phosphatase and had no significant impact on fibrosis. nih.gov

Similar divergent effects are observed in models of obstructive cholestasis. In mice with common bile duct ligation (CBDL), UDCA is significantly more toxic than norUDCA. researchgate.netnih.gov In a model of selective bile duct ligation, norUDCA ameliorated liver injury, while UDCA induced bile infarcts. karger.comresearchgate.net The superior efficacy of norUDCA is attributed to its potent anti-inflammatory, anti-fibrotic, and anti-proliferative effects. researchgate.netresearchgate.net Furthermore, norUDCA has shown beneficial effects in models of non-alcoholic steatohepatitis (NASH) and hepatic schistosomiasis, where it was found to be superior to UDCA in reducing liver fibrosis. karger.com

| Preclinical Model | Effect of Norursodeoxycholic Acid (norUDCA) | Effect of Ursodeoxycholic Acid (UDCA) | Reference |

|---|---|---|---|

| Sclerosing Cholangitis (Mdr2/Abcb4-/- mice) | Markedly improves liver tests and histology; reduces fibrosis and inflammation. | Increases liver enzymes; no significant effect on fibrosis. | nih.govresearchgate.net |

| Obstructive Cholestasis (Common Bile Duct Ligation) | Ameliorates liver injury. | Aggravates bile infarct formation; demonstrates significant toxicity. | researchgate.netkarger.comnih.gov |

| Obstructive Cholestasis (Selective Bile Duct Ligation) | Ameliorates liver injury in non-ligated lobes. | Induces bile infarcts in ligated lobes. | karger.comresearchgate.net |

| Hepatic Fibrosis (Thioacetamide-induced) | Superior in reducing hepatic fibrosis. | Less effective than norUDCA. | karger.com |

| Steatohepatitis (NEMOΔhepa mice) | Improves steatohepatitis. | Does not improve steatohepatitis. | karger.com |

Distinct Mechanisms of Action and Receptor Interactions

The varied efficacy profiles of norUDCA and UDCA stem from their fundamentally distinct mechanisms of action. A key difference lies in how they stimulate bile flow. NorUDCA induces a bicarbonate-rich hypercholeresis, a high volume of bile flow with an increased concentration of bicarbonate. karger.comnih.gov This is achieved through a process called cholehepatic shunting and creates a "bicarbonate umbrella," which protects bile duct cells (cholangiocytes) from the toxicity of other bile acids. karger.com In contrast, UDCA primarily stimulates a bile acid-dependent bile flow, which increases the concentration of bile acids in the bile. karger.com In situations of bile duct obstruction, this can lead to the regurgitation of more toxic bile, exacerbating liver damage. karger.com

The unique mechanism of norUDCA is linked to its structure. Its resistance to amidation allows it to be absorbed from the bile duct into cholangiocytes in a protonated form, stimulating bicarbonate secretion in the process. biorxiv.orgkarger.com Beyond its effects on bile composition, norUDCA exerts direct cytoprotective effects through several signaling pathways. It has been shown to have anti-inflammatory properties by interfering with NF-κB signaling and modulating T-cell responses, specifically by suppressing pro-inflammatory T helper 17 (TH17) cells and promoting their conversion into anti-inflammatory regulatory T cells (Tregs). karger.combmj.combmj.commeduniwien.ac.at It also displays anti-proliferative effects by inhibiting mTOR signaling. karger.combmj.com

Regarding receptor interactions, neither norUDCA nor UDCA are considered strong agonists for dedicated bile acid nuclear receptors like the farnesoid X receptor (FXR) or the G protein-coupled receptor TGR5. amegroups.cnkarger.comamegroups.org However, norUDCA treatment has been observed to induce the expression of genes targeted by the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), suggesting an indirect influence on these pathways. jci.org A notable distinction has been found in their interaction with the α5β1 integrin receptor. While both tauroursodeoxycholic acid (TUDCA), a conjugate of UDCA, and norUDCA can activate this receptor, they exhibit functional selectivity, triggering different downstream signaling cascades. uni-duesseldorf.de NorUDCA induces only a transient activation of certain protein kinases, unlike the sustained signaling initiated by TUDCA, which may explain some of their differential therapeutic actions. uni-duesseldorf.de

| Mechanism/Receptor Interaction | Norursodeoxycholic Acid (norUDCA) | Ursodeoxycholic Acid (UDCA) | Reference |

|---|---|---|---|

| Bile Flow (Choleretic Effect) | Induces bicarbonate-rich hypercholeresis via cholehepatic shunting ("bicarbonate umbrella"). | Increases bile acid-dependent bile flow. | karger.comnih.gov |

| Cellular Signaling | Inhibits NF-κB and mTORC1 signaling; modulates TH17/Treg balance. | Limited direct effects on these specific pathways compared to norUDCA. | karger.combmj.combmj.com |

| Farnesoid X Receptor (FXR) | Not a direct agonist. May indirectly influence FXR acetylation via SIRT1. | Not a direct agonist. | amegroups.cnkarger.comkarger.com |

| TGR5 | Not a direct agonist, though some studies report increased TGR5 levels in mice. | Not a direct agonist. | karger.comresearchgate.net |

| α5β1 Integrin | Activates receptor, leading to transient downstream signaling. | Its conjugate, TUDCA, activates the receptor, leading to sustained signaling. | uni-duesseldorf.de |

Comparative Pharmacokinetic Properties and Metabolic Fates

The pharmacokinetics and metabolism of norUDCA are markedly different from those of UDCA, which is central to its unique biological activity. The most critical difference is norUDCA's resistance to side-chain conjugation (amidation) with the amino acids glycine (B1666218) and taurine (B1682933) in the liver. karger.comkarger.comkarger.com This resistance is a direct result of its shortened side chain.

Instead of amidation, norUDCA undergoes extensive phase I (hydroxylation) and phase II (glucuronidation, sulfation) metabolism. nih.gov In humans, the primary metabolic pathway is glucuronidation at the C-23 carboxyl group, forming a C-23 ester glucuronide. nih.gov This metabolite, along with the parent compound, is then eliminated through both bile and, significantly, urine. nih.gov The resistance to amidation and subsequent cholehepatic shunting prevents norUDCA from accumulating in the enterohepatic circulation to the same extent as native bile acids. nih.gov

UDCA, in contrast, is efficiently conjugated with glycine and taurine in the liver upon absorption. drugbank.comsci-hub.se These amidated forms enter the enterohepatic circulation, are secreted into bile, and are mostly reabsorbed in the intestine. drugbank.com A portion of UDCA that reaches the colon is dehydroxylated by bacteria into the more toxic, hydrophobic bile acid, lithocholic acid, which is primarily excreted in the feces. drugbank.com

| Pharmacokinetic Parameter | Norursodeoxycholic Acid (norUDCA) | Ursodeoxycholic Acid (UDCA) | Reference |

|---|---|---|---|

| Side-Chain Conjugation (Amidation) | Largely resistant. | Efficiently conjugated with glycine and taurine. | karger.comkarger.comdrugbank.com |

| Primary Metabolism | Phase I (hydroxylation) and Phase II (glucuronidation, sulfation). In humans, primarily C-23 ester glucuronidation. | Amidation with glycine/taurine. Bacterial 7-dehydroxylation to lithocholic acid in the colon. | nih.govnih.govdrugbank.com |

| Excretion | Bile and urine (significant renal elimination in humans). | Primarily feces. | nih.govdrugbank.com |

| Enterohepatic/Cholehepatic Circulation | Undergoes cholehepatic shunting, leading to hepatic enrichment and ductular targeting. | Undergoes full enterohepatic circulation. | karger.comdrugbank.com |

Implications of Structural Differences for Biological Activity

The single carbon atom difference in the side-chain length between norUDCA (C23) and UDCA (C24) is the lynchpin for their divergent biological activities. karger.comnih.gov This seemingly minor structural modification has profound implications:

Resistance to Amidation: The shortened side chain makes norUDCA a poor substrate for the enzymes that conjugate bile acids with taurine or glycine. karger.comkarger.com This is the primary structural determinant of its unique metabolic fate.

Enabling Cholehepatic Shunting: By remaining largely unconjugated, a significant fraction of norUDCA in bile is in a protonated, lipophilic state. This allows it to passively diffuse across the apical membrane of cholangiocytes, initiating the cholehepatic shunt. biorxiv.orgkarger.com Conjugated bile acids like those formed from UDCA are fully ionized at biliary pH and are trapped within the bile duct lumen, preventing this process.

Induction of Bicarbonate-Rich Hypercholeresis: The cholehepatic shunting of norUDCA is mechanistically coupled to the secretion of bicarbonate into the bile. biorxiv.orgkarger.com This "bicarbonate umbrella" alkalinizes the bile, which reduces the cytotoxicity of other hydrophobic bile acids, a key protective mechanism not induced to the same extent by UDCA. karger.com

Enhanced Hydrophilicity and Reduced Toxicity: NorUDCA is even more hydrophilic than UDCA, which may contribute to its lower intrinsic cytotoxicity. karger.com This property, combined with its ability to flush the biliary tree with bicarbonate-rich bile, underlies its superior safety profile in cholestatic conditions. karger.comresearchgate.netkarger.com

Interestingly, research into further side-chain modifications has shown that shortening it further to create bis-nor-UDCA eliminates the therapeutic properties, indicating that the C23 structure of norUDCA is optimal for this unique mechanism of action. karger.com

Advanced Research Methodologies and Analytical Approaches

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental for dissecting the direct cellular and molecular effects of norUDCA, absent the complexities of a whole-organism system. Primary hepatocytes, cholangiocytes, and immune cells are of particular importance.

Primary Hepatocytes: These cells are used to study the direct effects of norUDCA on hepatocyte function, including bile acid synthesis, transport, and detoxification pathways. sci-hub.se They are essential for investigating how norUDCA modulates cellular stress responses and apoptosis signaling, which are key aspects of its hepatoprotective effects. sci-hub.se

Cholangiocytes: As norUDCA is known to target the biliary epithelium, cultured cholangiocytes are invaluable. karger.com Studies using isolated bile duct units have demonstrated that norUDCA directly stimulates fluid and bicarbonate secretion, a process central to its therapeutic action of flushing injured bile ducts and forming a protective "bicarbonate umbrella". karger.comcore.ac.uk These models allow researchers to investigate the underlying transporters and signaling pathways, such as the differential role of the cystic fibrosis transmembrane conductance regulator (CFTR), and to determine how norUDCA protects these cells from the toxicity of other bile acids. karger.comkarger.com

Immune Cells: To explore the anti-inflammatory properties of norUDCA, in vitro models using immune cells like T-lymphocytes, macrophages, and dendritic cells are employed. nih.gov Such studies have shown that norUDCA can directly repress antigen presentation and subsequent T-cell activation and proliferation, effects not observed with its parent compound, UDCA. nih.gov Recent research has delved into the compound's impact on specific T cell subsets, showing that norUDCA can suppress T helper 17 (TH17) cell effector functions and promote the formation of regulatory T cells (Tregs) by modulating metabolic pathways like the mTORC1-glycolysis axis. bmj.combmj.com

Genetically Engineered Animal Models for Disease Pathogenesis and Therapeutic Efficacy

Genetically engineered animal models are indispensable for studying disease progression and evaluating the therapeutic efficacy of norUDCA in a systemic context that mimics human liver diseases.

A key model in norUDCA research is the multidrug-resistance protein 2 (Mdr2/Abcb4) knockout mouse . karger.com These mice lack a canalicular phospholipid transporter, leading to toxic, non-micellar bile that causes progressive liver damage closely resembling human sclerosing cholangitis. karger.comgoogle.com This model has been instrumental in demonstrating the superiority of norUDCA over UDCA. While UDCA can aggravate liver injury in these mice, norUDCA markedly improves liver biochemistry, reduces inflammation, attenuates ductular proliferation, and reverses biliary fibrosis. karger.comresearchgate.netnih.gov

Other models used to probe specific mechanisms include:

Bile Duct Ligated (BDL) Mice: This model of obstructive cholestasis has been used to show that norUDCA reduces liver injury, in contrast to UDCA which can worsen it. researchgate.net

Cftr Knockout Mice: These mice are used to investigate the role of the CFTR channel in the choleretic action of norUDCA, demonstrating that norUDCA can induce bicarbonate secretion independently of CFTR. core.ac.ukkarger.com

CD4+ TNaïve Adoptive Transfer Models: These are used to study the immunomodulatory effects of norUDCA in the context of T-cell-driven intestinal inflammation, which is often associated with cholestatic liver diseases like primary sclerosing cholangitis (PSC). bmj.combiorxiv.org

These animal models provide the platform to assess systemic effects, confirm in vitro findings, and understand the integrated physiological response to norUDCA treatment. core.ac.uk

'Omics' Technologies in norUDCA Research

'Omics' technologies provide a high-throughput, comprehensive view of the molecular changes induced by norUDCA, enabling the discovery of novel pathways and biomarkers.

Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) are powerful tools for identifying the genes and proteins whose expression is altered by norUDCA treatment. Microarray and RNA-sequencing analyses of liver tissue from Mdr2-/- mice treated with norUDCA have revealed widespread changes in gene expression. karger.comresearchgate.net

Key findings from these analyses include:

Induction of Detoxification Pathways: norUDCA coordinately upregulates the expression of phase I (e.g., Cyp2b10, Cyp3a11) and phase II (e.g., Sult2a1) detoxification enzymes. nih.govnih.gov

Upregulation of Transport Systems: It increases the expression of alternative basolateral efflux pumps like Mrp3 and Mrp4, which help clear toxic bile acids from hepatocytes into the bloodstream for subsequent renal elimination. nih.govnih.govcore.ac.uk

Modulation of Inflammatory and Fibrotic Pathways: Transcriptomic profiling has confirmed norUDCA's anti-inflammatory and anti-fibrotic effects, showing downregulation of pro-inflammatory and pro-fibrotic genes. karger.com

Metabolic Reprogramming: In immune cells, bulk RNA sequencing has shown that norUDCA reshapes the transcriptomic landscape of pathogenic TH17 cells, altering the expression of genes involved in mTORC1 signaling and glutamine metabolism. bmj.com

These unbiased approaches have been crucial in building a comprehensive picture of norUDCA's multi-target mechanism of action, revealing effects on cell survival, proliferation, and metabolism that complement its primary anti-cholestatic actions. karger.com

Metabolomics, specifically the targeted analysis of bile acids, is critical for understanding how norUDCA alters the bile acid pool. Using techniques like ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), researchers can precisely quantify the changes in individual bile acid species in bile, serum, and feces. biorxiv.orgnih.gov

Studies in animal models have shown that administration of norUDCA leads to significant shifts in the bile acid pool.

| Sample Matrix | Finding with norUDCA Treatment | Implication |

| Biliary Bile | norUDCA becomes the predominant bile acid, accounting for over 50% of the total pool. biorxiv.orgnih.gov | Enriches the bile with a hydrophilic, less toxic bile acid. |

| Biliary Bile | The relative proportions of endogenous, more hydrophobic bile acids (e.g., TCA, TDCA) are significantly reduced. nih.gov | Decreases the overall toxicity of the bile acid pool. |

| Fecal Bile | The total amount of excreted bile acids increases, driven primarily by norUDCA. biorxiv.orgnih.gov | Demonstrates an effective elimination route for the compound. |

Transcriptomics and Proteomics for Pathway Identification

Advanced Imaging Techniques for Tissue and Cellular Analysis

Advanced imaging techniques are essential for visualizing the structural and cellular changes in the liver in response to norUDCA treatment.

Immunofluorescence and Immunohistochemistry: These techniques use antibodies to detect and localize specific proteins within tissue sections, providing detailed insights into cellular processes. In norUDCA research, they have been used to:

Visualize and quantify the reduction in infiltrating inflammatory cells (e.g., neutrophils) in the liver. nih.gov

Measure the decrease in cell proliferation by staining for markers like Ki-67 in hepatocytes and cholangiocytes. google.com

Assess the expression and localization of transporters and enzymes, confirming findings from 'omics' data.

Characterize the reduction in fibrosis by staining for collagen or other extracellular matrix proteins. nih.gov

Track the fate of specific immune cell populations, such as IL-17A-expressing T cells, within the intestinal and liver tissue. bmj.com

These imaging methods provide crucial visual evidence of norUDCA's therapeutic efficacy at the tissue and cellular level, corroborating data from biochemical and molecular analyses. nih.gov

Biochemical and Biophysical Assays for Enzyme and Transporter Activity

Biochemical and biophysical assays are employed to measure the functional consequences of the molecular changes induced by norUDCA.

Enzyme Activity Assays: These assays directly measure the catalytic activity of detoxification enzymes upregulated by norUDCA. For example, measuring the activity of specific cytochrome P450 enzymes (CYPs) or sulfotransferases (SULTs) in liver microsomes can confirm that the observed increases in gene and protein expression translate into enhanced metabolic capacity. nih.gov

Transporter Activity Assays: The function of efflux pumps like MRP3 and MRP4, which are induced by norUDCA, can be assessed using several methods. In vitro transport assays in cell lines overexpressing these transporters can determine if norUDCA or its metabolites are substrates. core.ac.uk In vivo studies using techniques like positron emission tomography (PET) with a transportable tracer can demonstrate functional changes. For instance, a PET study showed that norUDCA treatment altered the hepatic disposition of an Mrp4 substrate, consistent with the induction of basolateral transporter function. core.ac.uk

Bile Flow and Composition Analysis: A key biophysical assessment involves the direct measurement of bile flow (choleresis) and composition in cannulated animal models. These experiments have definitively shown that norUDCA is a potent choleretic agent that significantly increases the output of bicarbonate-rich bile, a cornerstone of its therapeutic effect. nih.govbiorxiv.org

These functional assays are vital for linking the molecular changes observed with 'omics' technologies to the physiological and therapeutic outcomes seen in animal models and, ultimately, in patients.

Future Directions and Unexplored Avenues in Norcypro Udca Research

Identification of Novel Molecular Targets and Signaling Pathways

The current understanding of norcypro-udca's molecular interactions is limited, primarily focusing on its effects on cholesterol metabolism. An early study in rat liver microsomes demonstrated that, unlike its parent compound cypro-UDCA, this compound exhibited a partial loss of inhibitory effect on cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. The same study found it had no impact on HMG-CoA reductase activity. This initial finding underscores the need to broaden the search for its molecular targets to fully comprehend its biological activity.

Future research should prioritize the identification of novel protein targets and signaling pathways modulated by this compound. The mechanisms of related bile acids offer a roadmap for this exploration. For instance, ursodeoxycholic acid (UDCA) and its side-chain-shortened derivative, 24-nor-ursodeoxycholic acid (norUDCA), exert their effects through multiple complex and complementary mechanisms. nih.gov These include serving as cytoprotectants, immunomodulating substances, and choleretics. nih.gov At a molecular level, they can activate receptors like the farnesoid X receptor (FXR) and TGR5, which regulate metabolic processes, and modulate the expression and function of crucial transport proteins involved in bile secretion. karger.comdroracle.aidroracle.aidrugbank.com

A key avenue for investigation would be to determine if this compound interacts with these known bile acid receptors or if its unique cyclopropane (B1198618) ring structure confers affinity for entirely different targets. Furthermore, studies on norUDCA have shown it induces basolateral transporters like multidrug resistance-associated proteins 3 and 4 (Mrp3 and Mrp4) in hepatocytes, providing alternative efflux routes for bile acids during cholestasis. nih.gov Investigating whether this compound shares this ability to modulate hepatic transporters is a critical next step that could reveal its potential in cholestatic conditions.

Exploration of this compound's Role in Other Disease Models Beyond Hepato-biliary Contexts

To date, the investigation of this compound has been confined to its biochemical effects within a hepato-biliary context. However, the therapeutic applications of bile acid derivatives are expanding into a multitude of non-cholestatic and extra-hepatic diseases, representing a significant unexplored territory for this compound.

Systematic reviews have evaluated the use of UDCA and its derivatives in conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and viral hepatitis. xiahepublishing.comnih.gov Specifically, norUDCA has demonstrated anti-fibrotic, anti-inflammatory, and anti-lipotoxic properties in several animal models of metabolic liver disease, making it a promising candidate for NAFLD. karger.com Given the rising prevalence of NAFLD, exploring the efficacy of this compound in relevant preclinical models is a logical and compelling future direction. karger.com

Beyond the liver, the potential applications are even broader. Preclinical evidence suggests UDCA may be a promising agent for rescuing mitochondrial function in neurodegenerative conditions like Parkinson's disease. cprd.com More recently, research has pointed to UDCA's potential to reduce susceptibility to and severity of COVID-19 by modulating the ACE2 receptor. jmir.org These findings open up speculative but exciting avenues for this compound. Its unique chemical structure could lead to a differentiated biological activity profile, potentially offering advantages in these non-hepatic disease models. Future preclinical studies should therefore assess the efficacy and mechanisms of this compound in models of neurodegeneration, metabolic syndrome, and infectious diseases.

Development of Next-Generation this compound Analogues and Derivatives with Enhanced Specificity

The development of this compound itself is an example of modifying a parent bile acid to alter its properties. Research comparing this compound to its parent, cypro-UDCA, showed that the structural modification (a shortened side-chain) altered its inhibitory capacity on cholesterol 7α-hydroxylase. This principle of targeted chemical modification is key to developing next-generation therapeutics. Further research into analogues of this compound could yield compounds with enhanced specificity, greater potency, or improved pharmacological profiles.

Research into other cyclopropane-containing bile acid derivatives, such as cypro-chenodeoxycholic acid (cypro-CDCA) and cypro-UDCA, has shown that these modifications can lead to stronger inhibition of targets compared to their natural counterparts. researchgate.net Isolating and testing specific isomers of these molecules has also revealed differential effects, highlighting the importance of stereochemistry in designing highly specific derivatives. researchgate.net

Future efforts in medicinal chemistry should focus on creating a library of this compound analogues. Modifications could be targeted at the cyclopropane ring, the hydroxyl groups on the steroid nucleus, or the carboxylic acid side chain. Each new derivative would then need to be screened against a panel of relevant biological targets to systematically map structure-activity relationships. The ultimate goal is to develop a second-generation compound with optimized activity towards a specific disease-modifying target, potentially leading to a more effective and safer therapeutic agent.

Investigation of Synergistic Effects with Other Research Compounds in Preclinical Settings

The therapeutic strategy for complex multifactorial diseases often involves combination therapy to target multiple pathogenic pathways simultaneously. While no research has yet explored the synergistic potential of this compound, this represents a crucial and promising field of future investigation. The parent compound, UDCA, has been studied in combination with other agents, providing a strong rationale for exploring similar strategies with its derivatives.

For example, a recent preclinical study investigated the synergistic effects of UDCA and quercetin, a flavonoid with antioxidant properties, in the context of NAFLD and atrial fibrillation. The combination resulted in significantly improved liver function, lipid metabolism, and reduced systemic inflammation compared to standard treatment alone.

This provides a framework for future studies on this compound. Its efficacy could be tested in combination with other research compounds relevant to specific disease models. In the context of liver disease, this could include FXR agonists, anti-inflammatory agents, or anti-fibrotic molecules. Such preclinical studies are essential to identify potent combination therapies that could offer superior efficacy over monotherapy, potentially allowing for lower doses of each compound and an improved safety profile.

Advancements in Research Methodology and High-Throughput Screening for Bile Acid Derivatives

Advancing the research on niche compounds like this compound is critically dependent on the availability of robust and efficient research methodologies. The development and application of high-throughput screening (HTS) and advanced analytical techniques are paramount for accelerating the discovery and characterization of bile acid derivatives.

Traditional methods for studying bile acid metabolism can be laborious. However, HTS systems have been developed to rapidly and efficiently identify modulators of bile acid-related enzymes, such as bile salt hydrolase (BSH). Precipitation-based assays in microtiter plates, for example, allow for the screening of large compound libraries to find inhibitors or activators of specific enzymes. Applying such HTS methods would enable the rapid screening of this compound and its future analogues against a wide array of potential molecular targets.

Furthermore, advancements in analytical chemistry, particularly liquid chromatography with tandem mass spectrometry (LC-MS/MS), have revolutionized the ability to sensitively and specifically quantify bile acids in complex biological samples like serum and feces. These high-throughput methods allow for detailed pharmacokinetic studies and the precise monitoring of how compounds like this compound alter the broader bile acid pool. Employing these state-of-the-art analytical platforms will be indispensable for all future preclinical and clinical investigations of this compound and its derivatives.

Compound and Receptor Table

| Name/Abbreviation | Full Name/Description |

| This compound | norcypro-ursodeoxycholic acid; 3α,7β-dihydroxy-20,22-methylen-5β-cholan-23-oic acid |

| UDCA | Ursodeoxycholic Acid |

| norUDCA | 24-nor-ursodeoxycholic acid |

| Cypro-UDCA | 3α,7β-dihydroxy-22,23-methylen-5β-cholan-24-oic acid |

| Cypro-CDCA | cypro-chenodeoxycholic acid |

| HMG-CoA Reductase | 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase |

| FXR | Farnesoid X Receptor |

| TGR5 | Takeda G protein-coupled receptor 5 |

| Mrp3 / Mrp4 | Multidrug resistance-associated protein 3 / 4 |

| ACE2 | Angiotensin-converting enzyme 2 |

| BSH | Bile Salt Hydrolase |

| Quercetin | A plant flavonoid |

Q & A

Q. Basic Experimental Design

- Controls : Include vehicle-treated controls and active comparators (e.g., UDCA).

- Dose-Response Relationships : Test multiple doses to establish therapeutic windows.

- Endpoint Selection : Use biomarkers like serum ALP, bile acid composition, or histopathological scoring of liver tissue.